(3,6-Dichloropyridazin-4-yl)methanol
Description
(3,6-Dichloropyridazin-4-yl)methanol is a pyridazine derivative featuring a hydroxylmethyl group at the 4-position and chlorine substituents at the 3- and 6-positions. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, which confer distinct electronic and steric properties compared to pyridine or benzene analogs. This compound serves as a versatile intermediate in medicinal and agrochemical synthesis due to its reactive methanol group, enabling further derivatization via esterification, etherification, or sulfonylation . Its structural uniqueness lies in the combination of electron-withdrawing chlorine atoms and the polar hydroxyl group, which influence solubility, stability, and interactions with biological targets.
Properties
IUPAC Name |
(3,6-dichloropyridazin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c6-4-1-3(2-10)5(7)9-8-4/h1,10H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGICESQILFHKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of (3,6-Dichloropyridazin-4-yl)methanol and Analogs
Physicochemical and Reactivity Differences
- Solubility: The hydroxyl group in (3,6-Dichloropyridazin-4-yl)methanol enhances water solubility compared to non-polar analogs like trifluoroethanone derivatives .
- Stability : Benzamide derivatives (e.g., N-((3,6-Dichloropyridazin-4-yl)methyl)benzamide) require storage at 2–8°C, suggesting sensitivity to hydrolysis or oxidation .
- Reactivity: The methanol group facilitates nucleophilic substitutions (e.g., sulfonylation in ), while thio derivatives () exhibit higher nucleophilicity due to the sulfur atom.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
